molecular formula C24H25N5O4 B2811810 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 951616-64-1

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2811810
CAS No.: 951616-64-1
M. Wt: 447.495
InChI Key: QUUSQYGXEZVNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-Benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core (pyrazolo[4,3-d]pyrimidine) with a 6-benzyl and 2-ethyl substitution. The acetamide side chain is linked to the 4-position of the pyrimidine ring and features a 3-methoxybenzyl group. Its synthesis likely involves multi-step reactions, including cyclocondensation and amide coupling, similar to methods described for analogous compounds .

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-3-27-15-20-22(26-27)23(31)29(14-17-8-5-4-6-9-17)24(32)28(20)16-21(30)25-13-18-10-7-11-19(12-18)33-2/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUSQYGXEZVNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC(=CC=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations

  • N-(3-Ethylphenyl) Derivative (PubChem: 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide): Core differences: Replaces the 2-ethyl group with a methyl and substitutes the 3-methoxybenzyl acetamide with a 3-ethylphenyl group. The 3-ethylphenyl group lacks the methoxy’s electron-donating effects, which could influence solubility and target interactions .
  • 4-Fluorobenzyl Derivative (: 2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-...]-N-(4-fluorobenzyl)acetamide):

    • Core differences : Features a 3-methyl and 6-(2-phenylethyl) substitution, with a 4-fluorobenzyl acetamide.
    • Impact : The fluorobenzyl group introduces electronegativity, enhancing metabolic stability. The phenylethyl substituent at the 6-position may increase lipophilicity compared to the benzyl group in the target compound .

Heterocyclic Analogues with Acetamide Side Chains

Thiazolo-Pyrimidine Derivatives ()

  • Compound 11a (Thiazolo[3,2-a]pyrimidine): Core: Thiazolo-pyrimidine fused system instead of pyrazolo-pyrimidine. Substituents: 2,4,6-Trimethylbenzylidene and 5-methylfuran groups. Activity: No explicit data, but similar acetamide-linked heterocycles are often evaluated for antimicrobial or antitumor effects .
  • Methyl 5-(4-Acetoxyphenyl)-...-thiazolo[3,2-a]pyrimidine-6-carboxylate () :

    • Core : Thiazolo-pyrimidine with ester and acetoxy substituents.
    • Impact : The carboxylate ester may enhance bioavailability compared to the acetamide group in the target compound .

Data Tables

Table 2. Heterocyclic Analogues with Acetamide Moieties

Compound (Evidence) Core Structure Substituents Biological Activity References
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran Cytotoxicity (inferred)
Benzothiazin-Pyrazolo Hybrid () Pyrazolo[4,3-c][1,2]benzothiazin 3,4-Dimethyl, 2-fluorobenzylacetamide BACE-1 inhibition

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : The synthesis typically involves sequential reactions: (1) constructing the pyrazolo[4,3-d]pyrimidine core, (2) introducing the benzyl and ethyl substituents, and (3) coupling the acetamide moiety.

  • Critical Parameters :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions and amide couplings .
  • Catalysts : Sodium hydride or potassium carbonate for deprotonation in alkylation steps .
  • Temperature Control : Maintain 60–80°C for cyclization reactions to prevent side-product formation .
  • Yield Optimization : Intermediate purification via column chromatography (hexane/ethyl acetate gradients) improves final product purity .

Q. Which analytical techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of substituents on the pyrazolo-pyrimidine core (e.g., benzyl group at position 6 vs. 7) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 505.2) and detects isotopic patterns for halogenated impurities .
  • IR Spectroscopy : Carbonyl stretches (1650–1750 cm1^{-1}) confirm dioxo groups and amide bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar analogs?

  • Methodological Answer : Contradictions often arise from subtle structural differences (e.g., substituent position or stereochemistry).

  • Comparative Analysis :
Analog Feature Observed Activity Hypothesized Cause
Benzyl at position 6IC50_{50} = 50 nMEnhanced hydrophobic interactions with target
Ethyl vs. methyl at position 210-fold lower potencySteric hindrance affecting binding
  • Experimental Validation :
  • Perform molecular dynamics simulations to assess binding pocket compatibility .
  • Use isothermal titration calorimetry (ITC) to quantify thermodynamic differences in target binding .

Q. What strategies are effective for studying reaction mechanisms in the synthesis of this compound?

  • Methodological Answer :

  • Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates via TLC or HPLC for structural analysis .
  • Kinetic Studies : Monitor reaction progress under varying conditions (pH, temperature) to identify rate-determining steps .
  • Isotopic Labeling : Use 18^{18}O-labeled reagents to trace oxygen incorporation in dioxo groups during cyclization .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Core Modifications : Replace the pyrazolo[4,3-d]pyrimidine core with pyrazolo[3,4-d]pyrimidine to assess impact on solubility and target selectivity .
  • Substituent Screening :
  • Benzyl Group : Test halogenated or methoxy-substituted benzyls to modulate lipophilicity .
  • Acetamide Side Chain : Explore bulkier substituents (e.g., isopropyl) to enhance metabolic stability .
  • Data-Driven Design : Use machine learning models trained on existing bioactivity data to predict promising analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.